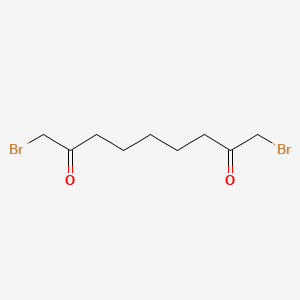

1,9-Dibromo-2,8-nonanedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14Br2O2 |

|---|---|

Molecular Weight |

314.01 g/mol |

IUPAC Name |

1,9-dibromononane-2,8-dione |

InChI |

InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 |

InChI Key |

XXZFYYNTEGGPKC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)CBr)CCC(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,9-Dibromo-2,8-nonanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,9-Dibromo-2,8-nonanedione, a molecule with potential applications in chemical synthesis and drug development. Due to the absence of a direct, single-step synthesis reported in the literature, this guide details a robust two-step approach commencing with the synthesis of the precursor 2,8-nonanedione, followed by its selective dibromination.

Part 1: Synthesis of 2,8-Nonanedione

The synthesis of 2,8-nonanedione is a critical first step. Several methods have been reported for its preparation, with the mercury-catalyzed hydration of 1,8-nonadiyne being a well-documented and reliable method.[1]

Preferred Synthetic Route: Hydration of 1,8-Nonadiyne

This method involves the gold-catalyzed hydration of 1,8-nonadiyne in the presence of sulfuric acid and methanol. The reaction proceeds with high efficiency and yields crystalline 2,8-nonanedione.

-

Apparatus Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a reflux condenser, a rubber septum, a glass stopper, and a magnetic stir bar. The apparatus is evacuated and filled with an inert atmosphere (e.g., argon).

-

Reagent Charging: The flask is charged with 1,8-nonadiyne (5.0 g, 42 mmol), methyl(triphenylphosphine)gold (0.042 g, 0.088 mmol), a solution of sulfuric acid (2.08 g in 21 mL of water), and methanol (120 mL).

-

Reaction: The reaction mixture is heated to reflux (oil bath temperature of 70–75 °C) with stirring for 2 hours. Reaction completion can be monitored by gas chromatography.

-

Work-up: Upon completion, the mixture is cooled to room temperature, and the methanol is removed via rotary evaporation. The resulting oil is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield a colorless solid.

-

Crystallization: The crude product is dissolved in boiling pentane (approximately 30 mL) and cooled to 0 °C to induce crystallization. The resulting crystals of 2,8-nonanedione are collected by vacuum filtration, washed with ice-cold pentane, and dried under vacuum.

Alternative Synthetic Routes for 2,8-Nonanedione[1]

While the hydration of 1,8-nonadiyne is preferred, other reported methods for synthesizing 2,8-nonanedione include:

-

Palladium-catalyzed Wacker oxidation of 1,8-nonadiene.

-

Oxidative cleavage of 2-methylcycloheptanone.

-

Reaction of a bromohexanone ketal with acetoacetate.

These alternatives may be considered based on starting material availability and specific laboratory capabilities.

Quantitative Data for 2,8-Nonanedione Synthesis

| Parameter | Value | Reference |

| Starting Material | 1,8-Nonadiyne | [1] |

| Yield | 86% | [1] |

| Appearance | Colorless crystals | [1] |

Part 2: Synthesis of this compound

The second stage of the synthesis involves the selective bromination of 2,8-nonanedione at the α-positions (C1 and C9) to the carbonyl groups. This reaction is typically achieved using bromine in an acidic medium.[2][3][4][5]

Proposed Synthetic Route: Acid-Catalyzed Bromination

The α-halogenation of ketones is a well-established reaction that proceeds through an enol intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks molecular bromine.[2][4] For a diketone like 2,8-nonanedione, this reaction is expected to occur at both α-positions.

-

Dissolution: 2,8-nonanedione (1 equivalent) is dissolved in a suitable acidic solvent, such as glacial acetic acid.

-

Bromination: A solution of bromine (2.2 equivalents to ensure dibromination) in acetic acid is added dropwise to the stirred solution of the diketone at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, the mixture is poured into a large volume of cold water to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with water to remove acetic acid and any remaining bromine, and then can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Reaction Mechanism and Stereochemistry

The acid-catalyzed bromination proceeds via an enol intermediate. The acid protonates the carbonyl oxygen, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a bromine molecule.[2][5] As the enol intermediate is planar, the subsequent attack by bromine can occur from either face, leading to a racemic mixture if a chiral center is formed. In the case of 2,8-nonanedione, the α-carbons are prochiral, and the product will be a mixture of diastereomers.

Expected Quantitative Data

| Parameter | Expected Value |

| Starting Material | 2,8-Nonanedione |

| Reagents | Bromine, Acetic Acid |

| Expected Yield | 70-90% |

| Product | This compound |

Part 3: Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed two-step synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: General mechanism for the acid-catalyzed α-bromination of a ketone.

References

Technical Guide: Physicochemical Properties of 1,9-Dibromo-2,8-nonanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,9-Dibromo-2,8-nonanedione. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes general information and expected reactivity patterns based on its chemical class as an α,α'-dihaloketone. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the existing knowledge gaps.

Chemical Identity and Properties

This compound is a symmetrical nine-carbon aliphatic chain featuring ketone functionalities at the second and eighth positions, with bromine atoms alpha to each carbonyl group. This structure suggests a high potential for reactivity, making it an interesting candidate for synthetic chemistry and as a building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Br₂O₂ | [1][2] |

| Molecular Weight | 314.01 g/mol ; 311.936 g/mol | [1][2] |

| CAS Number | 91492-76-1 | [2] |

| Canonical SMILES | C(CCCC(CBr)=O)C(CBr)=O | [1] |

| InChI | InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The discrepancy in molecular weight may arise from different isotopic considerations.

Spectroscopic Data

Experimental Protocols

General Synthesis of α,α'-Dibromo Ketones

While a specific protocol for the synthesis of this compound was not found, a general method for the synthesis of α,α'-dibromo ketones involves the bromination of the corresponding diketone. A plausible synthetic approach is outlined below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: The starting material, nonane-2,8-dione, would be dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Bromination: A brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), would be added dropwise to the solution. The reaction may be catalyzed by the addition of an acid or base. The temperature should be carefully controlled, as bromination reactions can be exothermic.

-

Monitoring: The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture would be quenched, for instance, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer would then be washed with water and brine.

-

Purification: The crude product would be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. Final purification would likely be achieved by column chromatography on silica gel.

Biological Activity and Signaling Pathways

There is no specific information in the literature regarding the biological activity or signaling pathways of this compound. However, the class of α-haloketones is known for its biological activity, which is often attributed to its ability to act as an electrophile and react with nucleophilic residues in biological macromolecules.[3]

α,α'-Dihaloketones are known to be potent antitumor, antibacterial, antifungal, antineoplastic, antiviral, and antioxidizing agents.[4] The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the halogen, makes these compounds reactive towards various nucleophiles.[3]

Potential Reactivity of α,α'-Dihaloketones

Caption: Potential mechanism of bioactivity for α,α'-dihaloketones.

This reactivity can lead to the alkylation of amino acid residues such as cysteine, histidine, and lysine in proteins, potentially inhibiting enzyme activity or disrupting cellular signaling pathways. This mechanism is a common strategy in the design of targeted covalent inhibitors in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on the reactivity of α-haloketones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. While its fundamental physicochemical properties are not well-documented in the available literature, its structure as an α,α'-dihaloketone suggests a high degree of reactivity that could be exploited for the synthesis of novel molecules. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities. This guide provides a starting point for researchers by summarizing the available information and outlining general experimental approaches.

References

In-depth Technical Guide: 1,9-Dibromo-2,8-nonanedione (CAS 91492-76-1)

Disclaimer: Publicly available scientific literature and technical data on 1,9-Dibromo-2,8-nonanedione (CAS 91492-76-1) are extremely limited. This compound is indicated to require custom synthesis by chemical suppliers, suggesting it is not a commonly available reagent and has not been extensively studied. Consequently, this document provides a general overview based on its chemical structure and the known chemistry of related compounds, specifically α-bromoketones. The information presented herein should be considered in this context.

Introduction

This compound is a bifunctional organic compound characterized by a nine-carbon aliphatic chain with bromine atoms at the 1 and 9 positions and ketone functionalities at the 2 and 8 positions. Its structure as an α,ω-dibromodiketone suggests its potential as a versatile building block in organic synthesis, particularly for the construction of carbocyclic and heterocyclic systems through intramolecular or intermolecular reactions. The presence of two reactive α-bromoketone moieties allows for a range of nucleophilic substitution and cyclization reactions.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that extensive experimental data on its physical and chemical properties are not available in the literature.

| Property | Value | Source |

| CAS Number | 91492-76-1 | N/A |

| Molecular Formula | C₉H₁₄Br₂O₂ | N/A |

| Molecular Weight | 314.01 g/mol | N/A |

| IUPAC Name | 1,9-dibromononane-2,8-dione | N/A |

| Canonical SMILES | C(CCCC(C(=O)CBr)=O)C(=O)CBr | N/A |

| Physical State | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis of α-Bromoketones: General Methodologies

While a specific, validated experimental protocol for the synthesis of this compound has not been found in the reviewed literature, the synthesis of α-bromoketones is a well-established transformation in organic chemistry. A plausible synthetic route would involve the dibromination of the corresponding diketone, nonane-2,8-dione, at the α-positions. Several general methods for the α-bromination of ketones are summarized in Table 2.

| Reagent/Catalyst System | Substrate | General Conditions | Notes |

| Bromine (Br₂) | Ketone | Acidic or basic catalysis | Can lead to polybromination; HBr is a byproduct. |

| N-Bromosuccinimide (NBS) | Ketone | Radical initiator (e.g., AIBN) or acid catalyst | Milder and more selective than Br₂. |

| Copper(II) Bromide (CuBr₂) | Ketone | Reflux in a solvent like chloroform/ethyl acetate | Often used for selective monobromination. |

| Pyridinium Tribromide | Ketone | Mild conditions | Solid reagent, easier to handle than Br₂. |

A generalized experimental workflow for the synthesis of a long-chain dibromodiketone like this compound from the parent diketone is depicted below.

Potential Applications in Drug Development and Research

The utility of α-bromoketones as intermediates in the synthesis of various heterocyclic compounds is well-documented. Given its bifunctional nature, this compound could theoretically serve as a precursor to a variety of molecules with potential biological activity.

Heterocyclic Synthesis

The α-bromoketone moiety is a key pharmacophore that can react with a variety of nucleophiles to form different heterocyclic rings. For instance, reaction with thioamides or thioureas can yield thiazole derivatives, which are present in numerous approved drugs. The presence of two such reactive sites in this compound could lead to the formation of bis-heterocyclic structures or macrocycles, depending on the reaction conditions and the nature of the dinucleophile used.

A hypothetical reaction pathway illustrating the potential of this compound in the synthesis of a bis-thiazole derivative is shown below.

Covalent Inhibitors

α-Haloketones are known to act as covalent inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine or histidine) in their active site. The electrophilic carbon of the α-bromoketone can undergo nucleophilic attack by the amino acid residue, leading to irreversible inhibition of the enzyme. While there is no specific information on the biological activity of this compound, its structure suggests that it could potentially act as a covalent cross-linking agent for proteins with appropriately spaced nucleophilic residues.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate, particularly in the construction of heterocyclic and macrocyclic systems. However, a significant lack of published research on this specific molecule means that its properties, synthesis, and applications remain largely unexplored. The information provided in this guide is based on the general reactivity of the α-bromoketone functional group and should be treated as a theoretical overview rather than a definitive technical document. Further experimental investigation is required to fully elucidate the chemical and biological characteristics of this compound.

Structure Elucidation of 1,9-Dibromo-2,8-nonanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1,9-Dibromo-2,8-nonanedione. Due to the limited availability of published experimental data for this specific compound, this guide outlines a plausible synthetic route and presents predicted spectroscopic data to facilitate its identification and characterization. The document details hypothetical experimental protocols for its synthesis and purification, alongside an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of related compounds.

Introduction

This compound is a difunctionalized aliphatic ketone with the chemical formula C₉H₁₄Br₂O₂. Its structure presents two electrophilic alpha-bromo ketone moieties, making it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures. Accurate structural confirmation is paramount for its application in any synthetic or medicinal chemistry program. This guide provides a systematic approach to its structure elucidation.

Proposed Synthesis and Purification

A plausible synthetic route to this compound involves the bromination of the corresponding diketone, 2,8-nonanedione.

Synthesis of 2,8-nonanedione

A potential starting material for the synthesis of 2,8-nonanedione is the readily available suberic acid (octanedioic acid).

Experimental Protocol:

-

Conversion of Suberic Acid to Suberoyl Chloride: Suberic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess SOCl₂ is removed by distillation under reduced pressure to yield suberoyl chloride.

-

Reaction with a Methylating Agent: The suberoyl chloride is then dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) and cooled in an ice bath. A methylating agent, such as methylmagnesium bromide (a Grignard reagent) or dimethylcadmium, is added dropwise to the solution. The reaction is stirred and allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2,8-nonanedione.

Bromination of 2,8-nonanedione

The alpha-bromination of the diketone can be achieved using bromine in a suitable solvent, often with an acid catalyst.

Experimental Protocol:

-

Reaction Setup: 2,8-nonanedione (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform.

-

Bromination: A solution of bromine (2 equivalents) in the same solvent is added dropwise to the diketone solution at room temperature with stirring. The reaction may be gently warmed to facilitate the reaction, but care must be taken to avoid over-bromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of the target compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | s | 4H | -CH ₂Br |

| ~2.8 | t | 4H | -C(=O)CH ₂- |

| ~1.7 | m | 4H | -C(=O)CH₂CH ₂- |

| ~1.4 | m | 2H | -CH₂CH ₂CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~40 | -C(=O)C H₂- |

| ~35 | -C H₂Br |

| ~28 | -C(=O)CH₂C H₂- |

| ~23 | -CH₂C H₂CH₂- |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2860 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1410 | Medium | CH₂ bend |

| ~650 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, corresponding to the isotopic distribution of ⁷⁹Br and ⁸¹Br.

| m/z | Predicted Fragment |

| 314, 316, 318 | [M]⁺ (Molecular Ion) |

| 235, 237 | [M - Br]⁺ |

| 193, 195 | [M - CH₂Br]⁺ |

| 121 | [COCH₂Br]⁺ |

| 93, 95 | [CH₂Br]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to be symmetrical. A singlet at approximately 4.2 ppm integrating to 4H would be characteristic of the two equivalent bromomethyl groups (-CH₂Br). A triplet around 2.8 ppm integrating to 4H would correspond to the two equivalent methylene groups adjacent to the carbonyls. The remaining methylene groups in the aliphatic chain would appear as multiplets between 1.4 and 1.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also predicted to be symmetrical. A peak around 200 ppm is indicative of the ketone carbonyl carbons. The carbon of the bromomethyl group (-CH₂Br) is expected around 35 ppm. The remaining methylene carbons would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum should show a strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The presence of C-H stretching vibrations around 2930-2860 cm⁻¹ confirms the aliphatic nature of the molecule. A strong band in the lower frequency region, around 650 cm⁻¹, would be indicative of the C-Br stretching vibration.

Mass Spectrometry

The mass spectrum would provide crucial information for confirming the molecular weight and the presence of two bromine atoms. The isotopic pattern of the molecular ion peak (a triplet at m/z 314, 316, and 318) would be a definitive indicator of a dibrominated compound. Fragmentation patterns, such as the loss of a bromine atom ([M - Br]⁺) and the cleavage of the carbon-carbon bond adjacent to the carbonyl group, would further support the proposed structure.

Conclusion

The structure elucidation of this compound can be confidently achieved through a combination of a plausible synthetic strategy and a thorough analysis of spectroscopic data. While experimental data for this specific molecule is scarce, the predicted NMR, IR, and MS data presented in this guide provide a solid framework for its identification and characterization. This technical guide serves as a practical resource for researchers working with this and structurally related compounds, facilitating their synthesis and structural verification for applications in various fields of chemical research and development.

An In-Depth Technical Guide to the Synthesis of 1,9-Dibromononane-2,8-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,9-dibromononane-2,8-dione, a molecule of interest for further chemical exploration. Due to the limited availability of direct synthesis information for this specific compound, this document outlines a robust two-step synthetic approach, commencing with the preparation of the precursor molecule, nonane-2,8-dione, followed by its selective dibromination. The methodologies presented are grounded in established organic chemistry principles and supported by detailed experimental protocols adapted from analogous transformations.

Synthetic Strategy Overview

The proposed synthesis of 1,9-dibromononane-2,8-dione is strategically divided into two key stages:

-

Synthesis of Nonane-2,8-dione: This precursor will be synthesized utilizing the well-established acetoacetic ester synthesis. This method involves the dialkylation of ethyl acetoacetate with 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the target diketone.

-

α,α'-Dibromination of Nonane-2,8-dione: The synthesized nonane-2,8-dione will then undergo a selective dibromination at the C1 and C9 positions (the α and α' carbons) to yield the final product, 1,9-dibromononane-2,8-dione. This will be achieved through an acid-catalyzed halogenation reaction.

The overall synthetic pathway is illustrated in the following diagram:

An In-depth Technical Guide to the Synthesis of 1,9-Dibromo-2,8-nonanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust two-step synthetic pathway for the preparation of 1,9-Dibromo-2,8-nonanedione, a potentially valuable building block in organic synthesis and drug discovery. The synthesis commences with the formation of the precursor, nonane-2,8-dione, from heptanedinitrile, followed by a selective alpha,alpha'-dibromination to yield the target compound. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate replication and further investigation by skilled professionals.

Core Synthesis Pathway

The synthesis is logically divided into two primary stages:

-

Step 1: Synthesis of Nonane-2,8-dione. This step involves a double Grignard addition of a methylmagnesium halide to heptanedinitrile (pimelonitrile), followed by acidic hydrolysis of the resulting di-imine intermediate to form the diketone.

-

Step 2: Dibromination of Nonane-2,8-dione. The synthesized diketone undergoes a bilateral alpha-bromination using elemental bromine in an acidic medium to selectively install bromine atoms at the C1 and C9 positions.

Experimental Protocols and Data

Step 1: Synthesis of Nonane-2,8-dione from Heptanedinitrile

This procedure details the formation of the diketone precursor via a Grignard reaction. The reaction must be conducted under anhydrous conditions to prevent quenching of the Grignard reagent.

Experimental Protocol:

-

Apparatus Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a 250 mL pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Grignard Reagent Preparation: The flask is charged with magnesium turnings (2.1 equivalents). Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl bromide or methyl iodide (2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the methyl halide solution is added to initiate the reaction, which is evidenced by bubble formation and a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (Methylmagnesium Bromide/Iodide).

-

Reaction with Dinitrile: A solution of heptanedinitrile (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel and introduced dropwise to the stirred Grignard reagent solution at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

Hydrolysis and Workup: The reaction mixture is cooled in an ice-water bath. Slowly and cautiously, 10% aqueous hydrochloric acid is added dropwise to quench the reaction and hydrolyze the intermediate di-imine. This process is exothermic and may cause vigorous bubbling. The mixture is stirred until all solids have dissolved.

-

Extraction and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude nonane-2,8-dione is then purified by vacuum distillation to yield a colorless oil.

| Parameter | Value |

| Starting Material | Heptanedinitrile (Pimelonitrile) |

| Key Reagents | Magnesium, Methyl Bromide, HCl |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (~35°C) |

| Theoretical Yield | Based on 1.0 eq. of heptanedinitrile |

| Expected Purity | >95% after vacuum distillation |

Step 2: Synthesis of this compound

This procedure describes the selective bromination of the terminal methyl groups of nonane-2,8-dione. The reaction is catalyzed by acid, proceeding through an enol intermediate.

Experimental Protocol:

-

Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

-

Dissolution: Nonane-2,8-dione (1.0 equivalent), obtained from Step 1, is dissolved in glacial acetic acid.

-

Bromination: Elemental bromine (2.1 equivalents) is dissolved in glacial acetic acid and placed in the dropping funnel. The bromine solution is added dropwise to the stirred solution of the diketone at room temperature. The disappearance of the red-brown bromine color indicates its consumption. A catalytic amount of hydrobromic acid can be added to facilitate the reaction.

-

Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is slowly poured into a large beaker containing ice water to precipitate the product.

-

Isolation and Purification: The crude solid product is collected by vacuum filtration and washed thoroughly with cold water to remove acetic acid and any remaining bromine. The product is then washed with a cold, dilute solution of sodium thiosulfate to remove residual bromine traces. The solid is recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.

| Parameter | Value |

| Starting Material | Nonane-2,8-dione |

| Key Reagents | Bromine, Glacial Acetic Acid |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Theoretical Yield | Based on 1.0 eq. of nonane-2,8-dione |

| Expected Purity | >97% after recrystallization |

Visualizations

Logical Workflow of the Synthesis

Caption: Figure 1: Overall Synthetic Workflow.

Signaling Pathway: Reaction Mechanism

Caption: Figure 2: Reaction Pathway.

An In-depth Technical Guide to the Electrophilic Bromination of 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Bromination of Ketones

The halogenation of ketones at the α-carbon is a fundamental transformation in organic chemistry.[1] Under acidic conditions, the reaction proceeds through an enol intermediate.[1][2] The purpose of the acid is to catalyze the keto-enol tautomerism, thereby forming the nucleophilic enol which then reacts with an electrophilic halogen, such as bromine (Br₂).[1][2] This process is generally regioselective, with the substitution occurring at the more substituted α-carbon due to the thermodynamic stability of the corresponding enol intermediate. For acyclic diketones like 2,8-nonanedione, this principle dictates the likely position of bromination.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2,8-nonanedione in the presence of an acid catalyst, such as acetic acid, is predicted to proceed via the mechanism outlined below.

Regioselectivity: 2,8-nonanedione is a symmetrical diketone with two types of enolizable α-protons: those on the terminal methyl groups (C1 and C9) and those on the internal methylene groups (C3 and C7). Acid-catalyzed enolization favors the formation of the more substituted enol. Therefore, the enol is expected to form preferentially at the C3 (or C7) position. Subsequent reaction with bromine will yield 3-bromo-2,8-nonanedione as the major monobrominated product.

The following diagram illustrates the acid-catalyzed mechanism for the monobromination of 2,8-nonanedione.

Caption: Acid-catalyzed bromination mechanism of 2,8-nonanedione.

Experimental Protocols

The following is a detailed, representative methodology for the electrophilic bromination of 2,8-nonanedione. This protocol is based on common laboratory procedures for the α-bromination of ketones.[2][4]

Objective: To synthesize 3-bromo-2,8-nonanedione.

Materials:

-

2,8-nonanedione

-

Glacial acetic acid

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for eluent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2,8-nonanedione (e.g., 10.0 g, 64.0 mmol) dissolved in glacial acetic acid (100 mL).

-

Addition of Bromine: A solution of bromine (e.g., 3.3 mL, 10.2 g, 64.0 mmol) in 20 mL of glacial acetic acid is placed in the dropping funnel. The bromine solution is added dropwise to the stirred ketone solution at room temperature over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

-

Workup: The reaction mixture is carefully poured into 300 mL of ice-cold water. The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 100 mL).

-

Washing: The combined organic extracts are washed sequentially with water (100 mL), saturated aqueous sodium thiosulfate solution (100 mL, to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (2 x 100 mL, to neutralize the acetic acid), and finally with brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 3-bromo-2,8-nonanedione.

The general workflow for this experimental procedure is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of 3-bromo-2,8-nonanedione.

Quantitative and Spectroscopic Data

The following tables summarize the hypothetical quantitative data for the reaction and the predicted spectroscopic data for the major product, 3-bromo-2,8-nonanedione. This data is illustrative and based on general principles of organic chemistry.

Table 1: Hypothetical Quantitative Reaction Data

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| 2,8-Nonanedione | 156.22 | 10.0 | 64.0 | 1.0 |

| Bromine (Br₂) | 159.81 | 10.2 | 64.0 | 1.0 |

| 3-Bromo-2,8-nonanedione | 235.11 | 11.3 (75% yield) | 48.0 | - |

Table 2: Predicted Spectroscopic Data for 3-Bromo-2,8-nonanedione

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~4.2-4.4 ppm (triplet, 1H, -CH(Br)-), δ ~2.5-2.8 ppm (multiplet, 4H, -CH₂C=O), δ ~2.2 ppm (singlet, 3H, -COCH₃), δ ~1.8-2.1 ppm (multiplet, 4H, -CH₂CH₂-), δ ~1.3-1.6 ppm (multiplet, 2H, central -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~206 ppm (C=O), δ ~200 ppm (C=O), δ ~55 ppm (-CH(Br)-), δ ~40-45 ppm (-CH₂C=O), δ ~30 ppm (-COCH₃), δ ~20-35 ppm (other -CH₂-) |

| IR (thin film) | ~1715 cm⁻¹ (C=O stretch) |

Note: The predicted NMR chemical shifts are estimates. Actual values may vary. Protons on carbons adjacent to a carbonyl group typically appear in the 2.0-2.5 ppm range.[5][6]

Conclusion

The electrophilic bromination of 2,8-nonanedione is expected to be a straightforward reaction based on well-understood principles of ketone chemistry. The acid-catalyzed process should afford the monobrominated product, 3-bromo-2,8-nonanedione, with high regioselectivity. The detailed protocol and predictive data presented in this guide offer a solid foundation for researchers and scientists to undertake the synthesis and further functionalization of this and related compounds for applications in drug development and other areas of chemical research.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iq.usp.br [iq.usp.br]

An In-depth Technical Guide to 1,9-Dibromo-2,8-nonanedione

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1,9-Dibromo-2,8-nonanedione. Due to the limited availability of published data on this specific compound, this guide also incorporates information on the broader class of α-bromoketones to provide context for its potential reactivity and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a symmetrical diketone with bromine atoms positioned on the alpha carbons relative to the two carbonyl groups. This structure suggests it is a reactive molecule, with the bromine atoms serving as good leaving groups in nucleophilic substitution reactions and the carbonyl groups being susceptible to nucleophilic attack.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 91492-76-1 | [1] |

| Molecular Formula | C₉H₁₄Br₂O₂ | [1] |

| Molecular Weight | 311.94 g/mol | [1] |

| Canonical SMILES | BrCC(=O)CCCCCC(=O)CBr | [1] |

| InChI | InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 | [1] |

Potential Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a plausible synthetic route can be proposed based on established methods for the α-bromination of ketones. The most common and direct approach would be the bromination of the parent diketone, 2,8-nonanedione.

Proposed Experimental Protocol: Acid-Catalyzed α-Bromination of 2,8-Nonanedione

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

-

2,8-Nonanedione

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Hydrobromic acid (HBr, catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,8-nonanedione in glacial acetic acid.

-

Add a catalytic amount of hydrobromic acid to the solution.

-

Slowly add a solution of bromine in acetic acid to the stirred reaction mixture at room temperature. The reaction is typically exothermic and the rate of addition should be controlled to maintain the temperature.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acids.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

References

An In-depth Technical Guide to 1,9-Dibromo-2,8-nonanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dibromo-2,8-nonanedione is a halogenated aliphatic diketone. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available scientific literature, its chemical structure suggests a synthetic pathway rooted in fundamental organic chemistry principles. This guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis based on established bromination methodologies, and potential applications in organic synthesis.

Chemical Properties and Data

This compound is a difunctionalized organic compound. The presence of two bromine atoms alpha to carbonyl groups makes it a reactive intermediate for various chemical transformations.

| Property | Value | Source |

| CAS Number | 91492-76-1 | [1] |

| Molecular Formula | C₉H₁₄Br₂O₂ | [1] |

| Molecular Weight | 314.01 g/mol | [1] |

| Appearance | Likely a solid at room temperature (based on similar compounds) | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | General Chemical Knowledge |

Plausible Synthesis: The Bromination of 2,8-Nonanedione

The most probable synthetic route to this compound is the α-bromination of its precursor, 2,8-nonanedione. This reaction typically proceeds via an enol or enolate intermediate and can be achieved using various brominating agents.

General Reaction Scheme

The overall transformation involves the substitution of the α-hydrogens on 2,8-nonanedione with bromine atoms.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on common methods for the α-bromination of ketones, such as the use of N-Bromosuccinimide (NBS) catalyzed by an acid.[2][3][4]

Materials:

-

2,8-Nonanedione

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,8-nonanedione (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of the chosen initiator or catalyst to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis.

-

After the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Potential Applications in Organic Synthesis

Compounds like this compound are valuable intermediates in organic synthesis. The two electrophilic carbon centers (α to the carbonyls) and the two carbonyl groups offer multiple reaction sites for constructing more complex molecules.

Caption: Potential synthetic utility of this compound.

Potential applications include:

-

Synthesis of Heterocycles: Reaction with dinucleophiles such as primary amines or hydrazines could lead to the formation of various heterocyclic ring systems.

-

Precursor for Cyclization Reactions: The terminal bromine and carbonyl functionalities make it a candidate for intramolecular cyclization reactions to form carbocyclic or heterocyclic structures.

-

Building Block in Total Synthesis: It could serve as a building block for the synthesis of more complex natural products or pharmaceutical targets.

Safety and Handling

This compound is expected to be an irritant and a lachrymator due to the presence of α-bromoketone functionalities. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While the historical discovery of this compound is not well-documented, its synthesis can be reliably achieved through established methods of ketone bromination. Its bifunctional nature makes it a potentially versatile building block for organic synthesis, particularly in the construction of cyclic and heterocyclic molecules. Further research into the reactivity and applications of this compound could unveil novel synthetic pathways and molecular architectures relevant to materials science and drug discovery.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Theoretical Yield Calculation for the Synthesis of 1,9-Dibromo-2,8-nonanedione

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and calculating the theoretical yield of 1,9-Dibromo-2,8-nonanedione. Given the absence of a standardized, publicly available protocol for this specific synthesis, this guide puts forth a plausible and chemically sound synthetic route via the acid-catalyzed bromination of 2,8-nonanedione. The principles and calculations detailed herein are fundamental to reaction planning, optimization, and scale-up in a research and development setting.

Proposed Synthesis Route: Acid-Catalyzed Bromination of 2,8-nonanedione

The proposed synthesis involves the reaction of 2,8-nonanedione with molecular bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid (HBr) in acetic acid. The reaction proceeds via an enol or enolate intermediate, leading to the substitution of the alpha-hydrogens at the 1 and 9 positions with bromine atoms.

Balanced Chemical Equation:

C₉H₁₆O₂ + 2Br₂ → C₉H₁₄Br₂O₂ + 2HBr

Quantitative Data Summary

For accurate theoretical yield calculations, the molar masses of the reactants and the product are essential. The following table summarizes this information.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 2,8-nonanedione | C₉H₁₆O₂ | 156.22 | 1 |

| Bromine | Br₂ | 159.808 | 2 |

| This compound | C₉H₁₄Br₂O₂ | 314.01 | 1 |

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure for the alpha-bromination of a diketone and should be adapted and optimized based on experimental observations.

Materials:

-

2,8-nonanedione

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Hydrobromic Acid (48% in acetic acid)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to neutralize HBr gas evolved), dissolve 2,8-nonanedione in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of hydrobromic acid in acetic acid to the solution.

-

Bromine Addition: While stirring the solution at room temperature, add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, the mixture is cooled in an ice bath and slowly poured into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Workup: The aqueous mixture is then treated with a 10% sodium thiosulfate solution to quench any unreacted bromine. The mixture is transferred to a separatory funnel, and the product is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

-

Calculate the moles of each reactant.

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Identify the limiting reactant.

-

The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed. To find the limiting reactant, divide the moles of each reactant by its stoichiometric coefficient from the balanced equation. The reactant with the smallest resulting value is the limiting reactant.

-

-

Calculate the moles of the product.

-

Use the stoichiometry of the balanced equation to determine the moles of this compound that can be formed from the limiting reactant.

-

-

Calculate the theoretical yield in grams.

-

Theoretical Yield (g) = Moles of product × Molar Mass of product

-

Example Calculation:

Assuming we start with 10.0 g of 2,8-nonanedione and 25.0 g of Bromine.

-

Moles of Reactants:

-

Moles of 2,8-nonanedione = 10.0 g / 156.22 g/mol = 0.0640 mol

-

Moles of Bromine = 25.0 g / 159.808 g/mol = 0.1564 mol

-

-

Limiting Reactant:

-

For 2,8-nonanedione: 0.0640 mol / 1 = 0.0640

-

For Bromine: 0.1564 mol / 2 = 0.0782

-

Since 0.0640 is smaller, 2,8-nonanedione is the limiting reactant .

-

-

Moles of Product:

-

The stoichiometry between 2,8-nonanedione and this compound is 1:1.

-

Moles of this compound = 0.0640 mol

-

-

Theoretical Yield:

-

Theoretical Yield = 0.0640 mol × 314.01 g/mol = 20.10 g

-

Visualizations

Logical Workflow for Theoretical Yield Calculation

Caption: A flowchart illustrating the logical steps for calculating the theoretical yield.

An In-depth Technical Guide to 1,9-Dibromo-2,8-nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dibromo-2,8-nonanedione, with the IUPAC name 1,9-dibromononane-2,8-dione , is a halogenated organic compound.[1] Its structure features a nine-carbon chain with bromine atoms at the 1 and 9 positions and ketone groups at the 2 and 8 positions. This bifunctional nature, possessing both electrophilic carbon centers (due to the bromine atoms) and nucleophilic/electrophilic centers at the carbonyl groups, suggests its potential as a versatile building block in organic synthesis. However, it is important to note that this compound is not extensively documented in publicly available scientific literature, and much of the available information points to it being a specialty chemical available through custom synthesis.[1] This guide aims to consolidate the known information about this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1,9-dibromononane-2,8-dione | [1] |

| CAS Number | 91492-76-1 | [1] |

| Molecular Formula | C₉H₁₄Br₂O₂ | [1] |

| Molecular Weight | 314.014 g/mol | [1] |

| SMILES | BrCC(=O)CCCCCC(=O)CBr | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 1,9-dibromononane-2,8-dione are not described in the reviewed scientific literature. Chemical suppliers list this compound as available via custom synthesis, implying that established, publicly documented synthetic routes may not exist or are proprietary.

A potential logical, though unconfirmed, synthetic approach could involve the oxidation of 1,9-dibromo-2,8-nonanediol or the bromination of 2,8-nonanedione. The following diagram illustrates this hypothetical synthetic relationship.

Caption: Hypothetical synthetic routes to this compound.

Applications in Drug Development and Signaling Pathways

There is currently no information available in the public domain regarding the application of this compound in drug development or its involvement in any biological signaling pathways. Its bifunctional nature with reactive bromine and ketone groups could theoretically make it a candidate for use as a crosslinking agent or as a scaffold in the synthesis of more complex molecules for pharmaceutical research. However, without experimental data, this remains speculative.

The workflow for investigating a novel compound like this compound in a drug development context would typically follow the path outlined in the diagram below.

Caption: A generalized workflow for drug discovery and development.

Safety Information

Specific safety and toxicity data for this compound are not available. As with any halogenated organic compound, it should be handled with appropriate caution in a laboratory setting. Standard safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with a clear IUPAC name and molecular structure. However, there is a significant lack of publicly available data regarding its physical properties, synthesis, applications, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Its potential as a synthetic building block is apparent from its structure, but its utility and safety would require substantial investigation, starting with the development of a reliable synthetic protocol and subsequent characterization and biological screening.

References

In-depth Technical Guide: Safety and Handling of 1,9-Dibromo-2,8-nonanedione

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling this chemical.

Introduction

Hazard Identification and Classification

Specific GHS classification for 1,9-Dibromo-2,8-nonanedione is not established. However, based on the presence of two α-bromoketone moieties, it should be handled as a hazardous substance.

Potential Hazards:

-

Skin and Eye Irritation: Similar to other α-halo ketones, it is expected to be a strong irritant to the skin and eyes. Prolonged contact may cause chemical burns.

-

Respiratory Irritation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.

-

Toxicity: While specific toxicity data is unavailable, related compounds exhibit varying degrees of toxicity. It should be treated as potentially toxic if ingested or absorbed through the skin.

-

Lachrymator: Many α-bromoketones are lachrymators, causing irritation to the eyes and mucous membranes, leading to tearing.

Physical and Chemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes available information.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Br₂O₂ | TRC[1] |

| Molecular Weight | 314.01 g/mol | TRC[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available (likely soluble in organic solvents) | - |

Handling and Storage

Extreme caution should be exercised when handling this compound.

Engineering Controls:

-

Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer for specific breakthrough times.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.

Handling Procedures:

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Carefully sweep up or scoop up spilled material and place in a suitable container for disposal. Avoid creating dust.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published. It is noted that this product may require custom synthesis[1]. Researchers developing protocols should consider the reactivity of the α-bromoketone functional groups. These groups are susceptible to nucleophilic substitution and can participate in various coupling reactions.

General Workflow for Handling in a Research Setting:

Signaling Pathways

There is no information available regarding the biological activity or signaling pathways associated with this compound.

Logical Relationships in Safety Procedures

The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures.

Conclusion

Given the lack of specific safety and toxicological data for this compound, it must be handled with a high degree of caution. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to the general safety principles outlined in this guide. It is imperative to obtain and review the manufacturer's Safety Data Sheet before any use of this compound.

References

Methodological & Application

The Synthetic Versatility of 1,9-Dibromo-2,8-nonanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dibromo-2,8-nonanedione is a highly functionalized long-chain aliphatic diketone. Its bifunctional nature, possessing two α-bromoketone moieties separated by a flexible seven-carbon chain, makes it a versatile precursor for the synthesis of a variety of carbocyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for the potential use of this compound in organic synthesis, targeting the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While direct literature on this specific compound is sparse, its reactivity can be reliably predicted based on well-established chemical principles. The following sections outline proposed synthetic routes, including intramolecular cyclizations and intermolecular reactions to form five- and six-membered heterocyclic rings.

Introduction to the Reactivity of this compound

The synthetic utility of this compound is derived from its two primary reactive sites: the α-bromoketones. These functional groups are known to participate in a wide range of classical organic reactions. The presence of two such groups on a flexible tether opens up possibilities for both intramolecular and intermolecular transformations.

Key Reactive Features:

-

Electrophilic Carbonyl Carbon: Susceptible to nucleophilic attack.

-

Electrophilic α-Carbon: The bromine atom is a good leaving group, making this carbon a target for nucleophiles (SN2 reaction).

-

Acidic α'-Protons: The protons on the carbon adjacent to the carbonyl group (C3 and C7) can be removed by a base to form enolates.

These features allow for the construction of diverse molecular scaffolds, as will be detailed in the following proposed applications.

Proposed Synthetic Applications and Protocols

Intramolecular Favorskii Rearrangement for the Synthesis of Cycloheptanecarboxylic Acid Derivatives

The Favorskii rearrangement is a well-documented reaction of α-halo ketones with a base, typically leading to carboxylic acid derivatives.[1][2][3][4] In the case of this compound, an intramolecular rearrangement could be envisioned to produce a seven-membered ring, a structural motif present in various natural products and pharmaceuticals.

Caption: Proposed Favorskii Rearrangement of this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous methanol (20 mL).

-

Reagent Addition: To the stirred solution, add a solution of sodium methoxide (2.2 mmol) in methanol (10 mL) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure.

-

Extraction: Partition the residue between diethyl ether (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the corresponding methyl cycloheptanecarboxylate derivative.

| Reactant | Product | Proposed Conditions | Expected Yield (%) |

| This compound | Methyl cycloheptanecarboxylate derivative | NaOMe, MeOH, reflux | 60-75 (estimated) |

Hantzsch-Type Pyridine Synthesis for the Formation of Bridged Pyridine Systems

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which can then be oxidized to a pyridine.[5][6][7] An adaptation of this reaction using this compound could lead to the formation of novel bridged pyridine structures. In this proposed one-pot reaction, the dibromo diketone can react with an enamine and a nitrogen source.

Caption: Proposed Hantzsch-type synthesis of a bridged pyridine.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl 3-aminocrotonate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (25 mL).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Oxidation: After the initial condensation and cyclization are complete (as indicated by TLC), add an oxidizing agent such as ceric ammonium nitrate (CAN) or introduce a stream of air through the reaction mixture in the presence of a catalytic amount of copper(II) acetate to facilitate aromatization.

-

Workup: Cool the reaction mixture and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the bridged pyridine product.

| Reactants | Product | Proposed Conditions | Expected Yield (%) |

| This compound, Ethyl 3-aminocrotonate, NH4OAc | Bridged Pyridine | Ethanol, reflux, then oxidation | 50-65 (estimated) |

Paal-Knorr-Type Furan Synthesis for the Construction of Bicyclic Furan Systems

The Paal-Knorr synthesis is a straightforward method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[8][9][10][11][12] While this compound is not a 1,4-dicarbonyl compound, it can be converted into a suitable precursor. By reacting it with a nucleophile that can subsequently participate in a cyclization, a bicyclic furan can be envisioned. A plausible approach involves the initial formation of a 1,4-dicarbonyl intermediate.

Caption: Proposed Paal-Knorr-type synthesis workflow.

Experimental Protocol (Proposed):

-

Synthesis of the 1,4-Dicarbonyl Precursor:

-

React this compound (1.0 mmol) with sodium acetoacetate (2.2 mmol) in a suitable solvent like acetone or THF at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the intermediate 1,4-dicarbonyl compound.

-

-

Paal-Knorr Cyclization:

-

Dissolve the purified intermediate (1.0 mmol) in toluene (20 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

-

Heat the mixture to reflux and collect the water formed.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

-

Workup and Purification:

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the bicyclic furan.

-

| Reactant | Product | Proposed Conditions | Expected Yield (%) |

| 1,4-Dicarbonyl Precursor | Bicyclic Furan | p-TsOH, Toluene, reflux | 70-85 (estimated for cyclization step) |

Synthesis of this compound

The starting material itself is not widely commercially available and would likely need to be synthesized. A plausible route would involve the bromination of the corresponding diketone, 2,8-nonanedione.

Experimental Protocol (Proposed Synthesis):

-

Reaction Setup: Dissolve 2,8-nonanedione (1.0 mmol) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.

-

Bromination: Cool the solution in an ice bath and slowly add bromine (2.1 mmol) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir until the bromine color disappears.

-

Workup: Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Purification: Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be further purified by recrystallization or chromatography.

| Reactant | Product | Proposed Conditions | Expected Yield (%) |

| 2,8-Nonanedione | This compound | Br2, MeOH or AcOH | 75-90 (estimated) |

Safety and Handling

This compound, as an α-halo ketone, should be handled with care. It is expected to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While this compound is not a commonplace starting material, its structure suggests significant potential in the synthesis of complex cyclic and heterocyclic molecules. The proposed protocols, based on well-established named reactions, provide a roadmap for researchers to explore the synthetic utility of this versatile bifunctional compound. The successful application of these methods would provide access to novel molecular scaffolds of interest in medicinal chemistry and materials science. Further experimental validation of these proposed routes is encouraged.

References

- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 2. purechemistry.org [purechemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch synthesis of pyridine [quimicaorganica.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 1,9-Dibromo-2,8-nonanedione as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,9-dibromo-2,8-nonanedione as a strategic starting material for the synthesis of a variety of heterocyclic compounds. The presence of two electrophilic carbon centers (α-brominated ketones) and a flexible nine-carbon backbone makes this precursor particularly suitable for the construction of seven-membered heterocyclic rings and bicyclic systems, which are key structural motifs in many biologically active molecules and pharmaceuticals.

The following sections detail proposed synthetic routes and experimental protocols for the synthesis of substituted oxepines, thiepines, azepines, and bicyclic pyrimido-thiazines. The provided protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for further research and development.

Synthesis of a Dihydrooxepine Derivative

The synthesis of seven-membered oxygen-containing heterocycles, such as oxepines, can be achieved through an intramolecular Williamson ether synthesis. In this proposed protocol, the diketone functionality is first reduced to a diol, followed by a base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of 1,2,3,6,7,8-Hexahydro-4H-oxonine-5,9-diol

-

Reduction of the Diketone:

-

To a solution of this compound (1.0 g, 3.18 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.24 g, 6.36 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

-

Intramolecular Cyclization:

-

Dissolve the crude diol in anhydrous tetrahydrofuran (THF) (30 mL).

-

Add sodium hydride (60% dispersion in mineral oil, 0.28 g, 7.00 mmol) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench with the slow addition of water (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydrooxepine derivative.

-

Reaction Pathway for Dihydrooxepine Synthesis

Caption: Synthesis of a dihydrooxepine derivative.

Synthesis of a Dihydrothiepine Derivative

Thiepines, seven-membered sulfur-containing heterocycles, can be synthesized by reacting the dibromo precursor with a sulfur nucleophile, such as sodium sulfide, leading to an intramolecular cyclization.

Experimental Protocol: Synthesis of a Dihydrothiepine-dione

-

Cyclization Reaction:

-

In a round-bottom flask, dissolve this compound (1.0 g, 3.18 mmol) in ethanol (30 mL).

-

Add a solution of sodium sulfide nonahydrate (0.84 g, 3.50 mmol) in water (10 mL) dropwise over 20 minutes at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 12 hours.

-